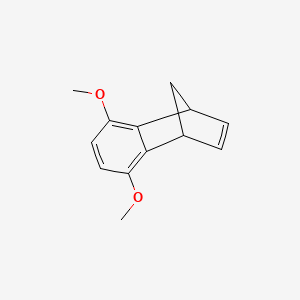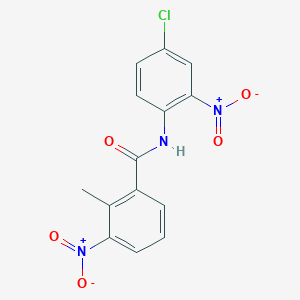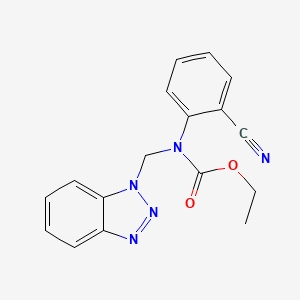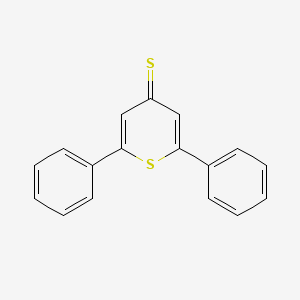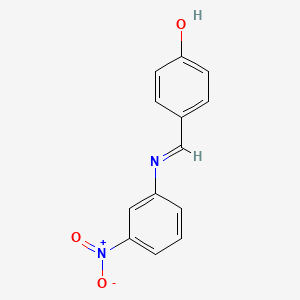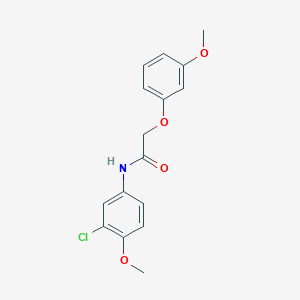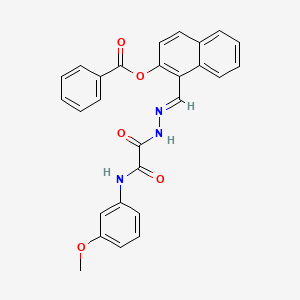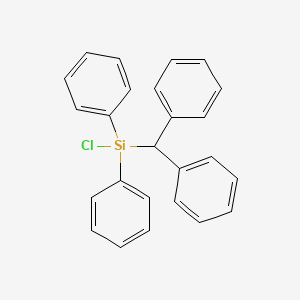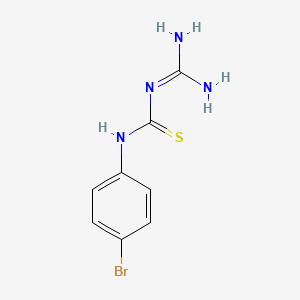
1-Amidino-3-(4-bromophenyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amidino-3-(4-bromophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features an amidino group, a bromophenyl group, and a thiourea moiety, making it a versatile molecule with potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea typically involves the reaction of 4-bromoaniline with thiourea in the presence of an appropriate catalyst. The reaction conditions may vary, but common methods include:
Direct Condensation: This method involves heating 4-bromoaniline with thiourea in a solvent such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to yield the desired product.
Catalytic Methods: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction. The choice of catalyst and reaction conditions can influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and consistent quality of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amidino-3-(4-bromophenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioureas.
Applications De Recherche Scientifique
1-Amidino-3-(4-bromophenyl)-2-thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Agriculture: Thiourea derivatives are known for their plant growth-regulating properties. This compound may be explored for its potential use in enhancing crop yield and resistance to pests.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-Amidino-3-(4-bromophenyl)-2-thiourea involves its interaction with specific molecular targets. The amidino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amidino-3-(4-chlorophenyl)-2-thiourea: Similar structure with a chlorine atom instead of bromine.
1-Amidino-3-(4-fluorophenyl)-2-thiourea: Similar structure with a fluorine atom instead of bromine.
1-Amidino-3-(4-methylphenyl)-2-thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-Amidino-3-(4-bromophenyl)-2-thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound distinct in its chemical and biological properties.
Propriétés
Numéro CAS |
34678-12-1 |
|---|---|
Formule moléculaire |
C8H9BrN4S |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(diaminomethylidene)thiourea |
InChI |
InChI=1S/C8H9BrN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14) |
Clé InChI |
VCPIWOMTLPWHFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)N=C(N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


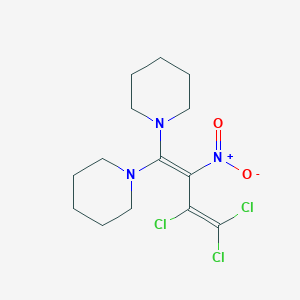
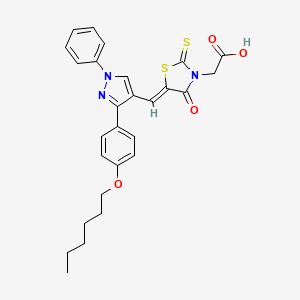
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
